1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate
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Overview
Description
1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylamino group, and a dimethoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate typically involves multiple steps. One common method includes the condensation of 2-naphthylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine. This is followed by the reaction with phenylhydrazine to form the hydrazone derivative. The final step involves the acylation of the hydrazone with oxalyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(2-Oxo-2-(3-toluidino)acetyl)hydrazono)methyl)naphthalen-2-yl benzoate
- 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate
Uniqueness
1-((2-(2-Oxo-2-(phenylamino)acetyl)hydrazono)methyl)naphthalen-2-yl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
767335-77-3 |
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Molecular Formula |
C28H23N3O6 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H23N3O6/c1-35-24-15-13-19(16-25(24)36-2)28(34)37-23-14-12-18-8-6-7-11-21(18)22(23)17-29-31-27(33)26(32)30-20-9-4-3-5-10-20/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
JBOYHGVGQZRRSW-STBIYBPSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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